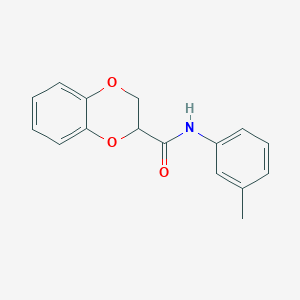

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

描述

Structural Significance of 1,4-Benzodioxine Scaffolds in Drug Design

The 1,4-benzodioxine core exhibits several features critical to modern drug design:

- Semi-Rigid Conformation : The fused bicyclic system restricts rotational freedom, reducing entropy penalties during target binding and enhancing selectivity.

- Electron-Rich Aromatic System : The oxygen atoms at positions 1 and 4 create an electron-donating effect, facilitating π-π stacking interactions with aromatic residues in protein binding pockets.

- Modifiable Substituent Positions : The scaffold allows functionalization at positions 2, 3, 6, and 7, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

For N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, the carboxamide group at position 2 introduces hydrogen-bonding capabilities, while the N-(3-methylphenyl) substituent contributes hydrophobic interactions. This combination balances polarity and lipophilicity, as evidenced by analogous compounds showing improved target engagement compared to unsubstituted derivatives.

A comparative analysis of substituent effects in 1,4-benzodioxine derivatives reveals:

These structural insights have guided the rational design of N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, where the 3-methylphenyl group likely improves membrane permeability compared to polar substituents.

Historical Evolution of N-Substituted Benzodioxine Carboxamides

The development of N-substituted benzodioxine carboxamides spans three distinct phases:

Early Exploration (1990s–2000s)

Initial studies focused on unsubstituted benzodioxine carboxamides as thrombin receptor antagonists. Researchers observed that the carboxamide group improved water solubility compared to ester derivatives, but early compounds suffered from rapid hepatic clearance due to unprotected aromatic rings.

Scaffold Optimization (2010–2018)

The introduction of N-aryl substitutions marked a turning point. For example, N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide demonstrated 12-fold greater inhibitory activity against platelet aggregation than its parent compound in ADP-induced models (IC~50~ = 58 μM vs. 700 μM). Parallel work in antihepatotoxic agents revealed that electron-donating groups on the N-aryl moiety enhanced radical scavenging activity, with methoxy-substituted derivatives reducing malondialdehyde levels by 62% in CCl~4~-intoxicated models.

Contemporary Innovations (2018–Present)

Recent advances employ multicomponent reaction (MCR) strategies to diversify substitution patterns. A notable example is the Ugi-4-component reaction, which enables single-step incorporation of carboxamide groups while introducing four points of diversity. Although N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has not been explicitly reported in these studies, the methodology supports its potential synthesis through selection of 3-methylphenyl isocyanide and appropriate carboxylic acid inputs.

Key milestones in structural evolution include:

- 2012 : Demonstration that N-aryl substitutions improve metabolic stability in hepatic microsome assays

- 2018 : Discovery of 1,4-benzodioxine carboxamides with dual antiplatelet/antithrombotic activity

- 2022 : Application of machine learning models to predict optimal substituent combinations for GPIIb/IIIa receptor binding

属性

IUPAC Name |

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-5-4-6-12(9-11)17-16(18)15-10-19-13-7-2-3-8-14(13)20-15/h2-9,15H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYHAQDXJYDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321781 | |

| Record name | N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

294853-48-8 | |

| Record name | N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 3-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

化学反应分析

Types of Reactions

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxamide group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemical Properties and Structure

- IUPAC Name : N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Molecular Formula : C16H15NO3

- Molecular Weight : 269.2952 g/mol

- CAS Number : 294853-48-8

The compound features a benzodioxine ring system fused with a carboxamide group and a 3-methylphenyl substituent, which contributes to its unique chemical and biological properties.

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest that it inhibits the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Medicine

This compound is being explored for its potential therapeutic effects in treating various diseases. Its ability to interact with specific molecular targets suggests possible applications in drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in material science.

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Anti-inflammatory | Reduces inflammation by downregulating cytokines |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against multiple cancer types using the National Cancer Institute's 60-cell line panel. Results indicated significant antiproliferative activity across various cell lines with IC values ranging from 0.67 µM to 0.87 µM for prostate and colon cancer cells.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in managing inflammatory conditions.

作用机制

The mechanism of action of N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Analogs and Substituent Effects

The benzodioxine carboxamide scaffold allows for variations in the aryl/alkyl substituents on the amide nitrogen. Key analogs and their substituents include:

Key Observations :

- Positional Effects : Para-substituted derivatives (e.g., 4-ethyl, 4-nitro) may exhibit distinct electronic and steric interactions compared to meta-substituted analogs (e.g., 3-methylphenyl, 3-CF3).

- Lipophilicity : Alkyl groups (e.g., ethyl) or aromatic rings with methyl substituents improve lipophilicity, aiding membrane permeability .

Structure-Activity Relationship (SAR) Insights :

- Anti-Diabetic Activity : Sulfonamide-linked acetamide derivatives (e.g., 7i, 7k) show moderate α-glucosidase inhibition, suggesting that extended side chains (e.g., substituted phenylacetamide) may enhance target binding .

- Lack of Antibacterial Activity : Simple benzodioxine carboxamides (e.g., parent compound 3) and their alkyl/aralkyl derivatives (5a-e) were inactive against bacterial strains, indicating the scaffold alone is insufficient for antibacterial action .

- Scaffold Hopping Potential: The benzodioxine core is recognized in immunomodulator design, with computational models predicting high potency for derivatives like [3-(benzodioxin)phenyl]methanol .

生物活性

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 269.2952 g/mol

- CAS Number : 294853-48-8

The compound features a benzodioxine ring system fused with a carboxamide group and a 3-methylphenyl substituent, which contributes to its biological activity.

The biological activity of this compound is linked to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. Some proposed mechanisms include:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation by affecting microtubule dynamics and inducing apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Mechanistic Insights : The compound's ability to disrupt microtubule formation was highlighted in studies focusing on its interaction with tubulin. This disruption is critical for preventing cancer cell division and inducing apoptosis .

Antimicrobial and Anti-inflammatory Properties

Research has also pointed to the compound's potential in combating infections and reducing inflammation:

- Antimicrobial Testing : The compound demonstrated inhibitory effects against several bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents .

- Inflammatory Response Modulation : It has been shown to downregulate inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against multiple cancer types using the National Cancer Institute's 60-cell line panel. Results indicated that it had significant antiproliferative activity across various cell lines with IC values ranging from 0.67 µM to 0.87 µM for prostate and colon cancer cells .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in managing inflammatory conditions.

Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can yield and purity be maximized?

- Methodological Answer: Synthesis typically involves a multi-step approach:

Core benzodioxine formation : Cyclization of catechol derivatives with α-halo carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxamide coupling : React the benzodioxine carboxylic acid intermediate with 3-methylaniline using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improve purity (>95% by HPLC) .

- Key Parameters : Temperature control (<40°C during coupling) and moisture-free conditions are critical to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the benzodioxine core (δ 4.2–4.5 ppm for –OCH₂O– protons) and carboxamide NH (δ 8.1–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₅NO₃: 269.1052) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer:

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluoro or 2-nitro substituents) to test electronic effects on target binding .

- Biological Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

- Computational Modeling : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) to rationalize activity trends .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., hindered rotation of the 3-methylphenyl group) .

- 2D NMR : Perform NOESY or ROESY experiments to confirm spatial proximity between the benzodioxine and carboxamide moieties .

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analog) to resolve ambiguous stereochemistry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer:

- Assay Validation : Compare results from orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Buffer Optimization : Test pH and ionic strength effects (e.g., Tris-HCl vs. HEPES buffers) to identify assay-specific interference .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to distinguish outliers and establish consensus EC₅₀ values .

Experimental Design Considerations

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the carboxamide group .

- Co-solvents : Use 10% DMSO or PEG-400 in PBS to enhance solubility and reduce aggregation .

- Degradation Studies : Monitor stability via UPLC-MS under accelerated conditions (40°C, 75% RH) to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。